An In-depth Technical Guide to (3-Methoxy-4-methylphenyl)methanamine and its Hydrochloride Salt: Physicochemical Characterization
An In-depth Technical Guide to (3-Methoxy-4-methylphenyl)methanamine and its Hydrochloride Salt: Physicochemical Characterization
For the Attention of Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This technical guide provides a detailed overview of the physical and chemical properties of (3-Methoxy-4-methylphenyl)methanamine, with a particular focus on its hydrochloride salt. In the dynamic landscape of pharmaceutical research and development, a comprehensive understanding of a molecule's fundamental physicochemical characteristics is paramount for its successful progression from a laboratory curiosity to a potential therapeutic agent. This document synthesizes available data, outlines methodologies for empirical characterization, and offers insights into the safe handling and application of this compound.
Introduction and Chemical Identity
(3-Methoxy-4-methylphenyl)methanamine, also known as 3-methoxy-4-methylbenzylamine, is an aromatic amine with a molecular structure that lends itself to a variety of applications in medicinal chemistry and organic synthesis. The presence of a methoxy and a methyl group on the benzene ring, along with the reactive aminomethyl moiety, makes it a valuable building block for the synthesis of more complex molecules. The hydrochloride salt is often the preferred form for handling and formulation due to its increased stability and solubility in aqueous media.
A critical first step in the characterization of any compound is the unambiguous determination of its identity. The following table summarizes the key identifiers for the free base form of the molecule.
| Identifier | Value | Source |
| Chemical Name | (3-Methoxy-4-methylphenyl)methanamine | N/A |
| Synonyms | 3-Methoxy-4-methylbenzylamine | N/A |
| Molecular Formula | C₉H₁₃NO | N/A |
| Molecular Weight | 151.21 g/mol | N/A |
| CAS Number | Not explicitly found for the hydrochloride salt. | N/A |
Predicted Physicochemical Properties of the Free Base
While experimental data for the hydrochloride salt is limited, computational models provide valuable predictions for the physical properties of the free base, (3-Methoxy-4-methylphenyl)methanamine. These predictions, summarized in the table below, offer a starting point for experimental design and interpretation.
| Property | Predicted Value |
| Molecular Weight | 151.21 g/mol |
| XLogP3 | 1.6 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 3 |
| Exact Mass | 151.099714 g/mol |
| Monoisotopic Mass | 151.099714 g/mol |
| Topological Polar Surface Area | 35.3 Ų |
| Heavy Atom Count | 11 |
| Complexity | 115 |
Data sourced from computational predictions and may not reflect experimentally determined values.
Structural Elucidation and Spectroscopic Analysis
The structural confirmation of (3-Methoxy-4-methylphenyl)methanamine hydrochloride is achieved through a combination of spectroscopic techniques. Each method provides unique information about the molecule's connectivity and chemical environment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are indispensable tools for confirming the structure of the molecule. The expected chemical shifts and coupling patterns provide a fingerprint of the compound.
¹H NMR (Proton NMR):
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Aromatic Protons: The protons on the benzene ring will appear in the aromatic region (typically δ 6.5-8.0 ppm). The substitution pattern will lead to a specific splitting pattern (e.g., doublets, singlets).
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Methylene Protons (-CH₂-NH₂): A singlet or a multiplet corresponding to the two protons of the benzylamine methylene group is expected, typically in the range of δ 3.5-4.5 ppm.
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Methoxy Protons (-OCH₃): A sharp singlet for the three methoxy protons will be observed, usually around δ 3.7-4.0 ppm.
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Methyl Protons (-CH₃): A singlet for the three methyl protons attached to the aromatic ring will appear in the upfield region, typically around δ 2.0-2.5 ppm.
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Amine Protons (-NH₂): A broad singlet that can exchange with D₂O, its chemical shift is highly dependent on solvent and concentration.
¹³C NMR (Carbon NMR):
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Aromatic Carbons: The six carbons of the benzene ring will show distinct signals in the downfield region (δ 110-160 ppm).
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Methylene Carbon (-CH₂-NH₂): The carbon of the benzylamine methylene group will appear in the aliphatic region (δ 40-50 ppm).
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Methoxy Carbon (-OCH₃): The methoxy carbon will resonate around δ 55-60 ppm.
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Methyl Carbon (-CH₃): The methyl carbon attached to the ring will be found in the upfield region (δ 15-25 ppm).
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For (3-Methoxy-4-methylphenyl)methanamine, the expected molecular ion peak [M+H]⁺ would be at m/z 152.1070.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. Key expected vibrational frequencies include:
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N-H stretch: A broad absorption in the region of 3300-3500 cm⁻¹ corresponding to the primary amine.
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C-H stretch (aromatic and aliphatic): Absorptions around 2850-3100 cm⁻¹.
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C=C stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region.
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C-O stretch (ether): A strong absorption around 1000-1300 cm⁻¹.
Experimental Determination of Physical Properties: Methodologies
For drug development and process chemistry, experimentally determined physical properties are essential. The following section outlines standard protocols for their determination.
Melting Point Determination
The melting point is a crucial indicator of purity.
Protocol:
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A small, dry sample of (3-Methoxy-4-methylphenyl)methanamine hydrochloride is finely powdered and packed into a capillary tube to a height of 2-3 mm.
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The capillary tube is placed in a calibrated melting point apparatus.
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The sample is heated at a slow, controlled rate (e.g., 1-2 °C/min) near the expected melting point.
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The temperature range over which the sample melts is recorded. A sharp melting range (≤ 1 °C) is indicative of high purity. For comparison, the melting point of the similar compound 3-Chloro-4-methoxybenzylamine hydrochloride is reported to be in the range of 250-255 °C.
Solubility Assessment
Solubility in various solvents is a critical parameter for formulation and reaction chemistry.
Protocol:
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A known amount of (3-Methoxy-4-methylphenyl)methanamine hydrochloride is added to a specific volume of a solvent (e.g., water, ethanol, DMSO, DMF) in a vial at a controlled temperature.
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The mixture is agitated (e.g., by stirring or sonication) until equilibrium is reached.
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The solution is visually inspected for the presence of undissolved solid.
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If the solid dissolves completely, more solute is added incrementally until saturation is reached.
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Solubility can be quantified by techniques such as HPLC or UV-Vis spectroscopy of the saturated solution. As a hydrochloride salt, it is expected to have good solubility in polar protic solvents like water and methanol.
Safety and Handling
Given the lack of a specific Safety Data Sheet (SDS) for (3-Methoxy-4-methylphenyl)methanamine hydrochloride, a cautious approach to handling is imperative. The safety profile can be inferred from structurally similar compounds.
Potential Hazards:
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Acute Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.
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Skin and Eye Irritation: Likely to cause skin and serious eye irritation.
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Respiratory Irritation: May cause respiratory tract irritation.
Recommended Handling Procedures:
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Work in a well-ventilated fume hood.
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Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
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Avoid inhalation of dust and contact with skin and eyes.
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In case of contact, immediately flush the affected area with copious amounts of water.
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Store in a tightly sealed container in a cool, dry place.
Logical Framework for Characterization
The following diagram illustrates a logical workflow for the comprehensive characterization of a novel compound like (3-Methoxy-4-methylphenyl)methanamine hydrochloride.
Caption: Workflow for Physicochemical Characterization.
Conclusion
(3-Methoxy-4-methylphenyl)methanamine hydrochloride is a compound of interest with potential applications in various fields of chemical research. While specific experimental data for the hydrochloride salt is not widely available, this guide provides a framework for its characterization based on the predicted properties of the free base and established analytical methodologies. Adherence to rigorous experimental protocols and safety guidelines is essential for the successful and safe utilization of this compound in research and development endeavors.
References
Note: As specific literature detailing the experimental properties of (3-Methoxy-4-methylphenyl)methanamine hydrochloride was not found, this section provides references to general methodologies and databases that are authoritative for the characterization of chemical compounds.
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PubChem National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for (3-methoxy-4-methylphenyl)methanamine. Retrieved from [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
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ICH Harmonised Tripartite Guideline. (2003). Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. Retrieved from [Link]

